
m-PEG7-Norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG7-Norbornene is a compound that combines the properties of poly(ethylene glycol) (PEG) with norbornene, a bicyclic hydrocarbon. The “m-PEG7” part refers to a PEG chain with seven ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecule. Norbornene, on the other hand, is known for its strained ring structure, which makes it highly reactive in various chemical reactions. This combination makes this compound a versatile compound with applications in various fields, including drug delivery, polymer chemistry, and biomedical engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG7-Norbornene typically involves the reaction of a PEG derivative with a norbornene-containing compound. One common method is the reaction of multiarm PEG with carbic anhydride to form norbornene-functionalized PEG . This reaction can be carried out under mild conditions, often using a base catalyst to facilitate the reaction.
Another method involves the use of light-mediated thiol-norbornene click reactions. In this approach, norbornene-modified macromers react with di-thiolated crosslinkers to form hydrogels . This method is particularly useful for creating hydrogels with tunable mechanical and biochemical properties.
Industrial Production Methods
Industrial production of norbornene, a key component of this compound, is typically achieved through the Diels-Alder reaction of cyclopentadiene with ethylene . This reaction is carried out in a stirred reactor under controlled conditions to optimize the yield and selectivity of norbornene. The resulting norbornene can then be functionalized with PEG chains to produce this compound.
Chemical Reactions Analysis
Thiol-Ene Reaction
m-PEG7-Norbornene can undergo thiol-ene reactions to produce hydrogels and biocompatible materials . These hydrogels are cross-linked via light-mediated orthogonal reactions between multifunctional norbornene-modified macromers and sulfhydryl-containing linkers . Dithiothreitol, PEG-dithiol, bis-cysteine peptides, 4-arm PEG-SH, and 8-arm PEG-thiol are examples of sulfhydryl-containing linkers . A low concentration of photoinitiator is used in this process .
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
Norbornene undergoes an inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine . This reaction involves a condensation between norbornene- and tetrazine-conjugated biomolecules .
Instead of the expected 1:1 condensation between norbornene and tetrazine, dimeric products can form . An olefinic intermediate, which forms after the addition of the first tetrazine unit to norbornene, rapidly undergoes a cycloaddition reaction with a second tetrazine unit, resulting in a conjugate with a 1:2 stoichiometric ratio . When norbornene is replaced with bicyclononyne, the reaction results exclusively in the formation of the expected 1:1 stoichiometric conjugates .
Hydrogel Formation
Norbornene-PEG-Norbornene can be crosslinked with either DTT or bis-cysteine-bearing peptides to fabricate hydrogels . For example, a 1:1 thiol-to-norbornene ratio of PEG8NB-KCYGGYGGYCCK hydrogel can be made by dissolving 2.5 wt% of PEG8NB and 10 mM of KCYGGYGGYCK in phosphate buffer solution at pH 7.4 .
Factors Influencing Reactivity
The product from the first norbornene–tetrazine addition remains reactive toward tetrazine to result in higher-valent products . The exocyclic alkene structure is susceptible to additional reactivity with tetrazine, and endocyclic double bonds may also react with additional tetrazine .
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of m-PEG7-Norbornene is in drug delivery systems . The PEG component enhances solubility and biocompatibility, while the norbornene group allows for easy functionalization. This enables the development of tailored drug delivery vehicles that can improve therapeutic efficacy and reduce side effects. For instance, this compound has been utilized to create polymeric micelles and nanoparticles that encapsulate therapeutic agents, allowing for controlled release and targeted delivery to specific tissues or cells .
Case Study:
In a study involving hydrogel microspheres fabricated using this compound, researchers demonstrated its potential as a drug carrier. The microspheres exhibited favorable cell viability and were effective in encapsulating therapeutic agents, showcasing their utility in localized drug delivery .
Imaging Agents
This compound has also been employed in the development of imaging agents . Its ability to be conjugated with imaging moieties facilitates the creation of contrast agents for various imaging modalities such as MRI and fluorescence imaging. The incorporation of this compound into these agents enhances their solubility and stability in biological environments .
Case Study:
A recent study developed a theranostic agent using this compound functionalized with cobalt for MRI applications. This agent demonstrated significant contrast enhancement in imaging studies while also delivering therapeutic compounds effectively .
Tissue Engineering
The use of this compound extends to tissue engineering , where it serves as a scaffold material for cell growth and tissue regeneration. Its hydrophilic nature promotes cell adhesion and proliferation, making it suitable for creating three-dimensional structures that mimic natural tissues .
Case Study:
Research on microfluidic fabrication of hydrogel microspheres highlighted the effectiveness of this compound in creating scaffolds for cell encapsulation. These microspheres supported cell viability over extended periods, indicating their potential for regenerative medicine applications .
Bioconjugation and Protein Labeling
This compound is utilized in bioconjugation processes , particularly for labeling proteins and studying cellular interactions. The reactive norbornene moiety allows for selective coupling with biomolecules, facilitating the development of probes for live-cell imaging and tracking protein dynamics .
Case Study:
The norbornene-PEG-biotin probe has been developed to study oxidative stress effects on proteins within live cells. This probe selectively reacts with sulfenic acids, enabling researchers to monitor protein oxidation in real-time .
Summary Table of Applications
Application | Description | Key Benefits |
---|---|---|
Drug Delivery Systems | Encapsulation of therapeutic agents in nanoparticles or micelles | Improved efficacy, reduced toxicity |
Imaging Agents | Development of contrast agents for MRI and fluorescence imaging | Enhanced solubility and stability |
Tissue Engineering | Creation of scaffolds for cell growth and tissue regeneration | Promotes cell adhesion and proliferation |
Bioconjugation/Protein Labeling | Selective coupling with biomolecules for live-cell studies | Enables monitoring of protein dynamics |
Mechanism of Action
The mechanism of action of m-PEG7-Norbornene depends on its application. In drug delivery, for example, the PEG component provides hydrophilicity and biocompatibility, allowing the compound to circulate in the bloodstream without eliciting an immune response. The norbornene moiety can undergo various chemical reactions, enabling the controlled release of encapsulated drugs .
In polymer chemistry, the strained ring structure of norbornene facilitates polymerization reactions, allowing the formation of complex polymer networks . These networks can be tailored to have specific mechanical and biochemical properties, making them useful in a variety of applications.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent compound, known for its strained ring structure and reactivity.
Norcantharidin: A norbornene derivative with potential therapeutic applications in cancer treatment.
Polynorbornene: Polymers derived from norbornene, used in various industrial applications.
Uniqueness
m-PEG7-Norbornene is unique due to the combination of PEG and norbornene properties. The PEG component imparts hydrophilicity and biocompatibility, while the norbornene moiety provides reactivity and versatility in chemical reactions. This combination makes this compound particularly useful in applications requiring both biocompatibility and chemical reactivity, such as drug delivery and biomedical engineering .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO8/c1-26-6-7-28-10-11-30-14-15-32-17-16-31-13-12-29-9-8-27-5-4-24-23(25)22-19-20-2-3-21(22)18-20/h2-3,20-22H,4-19H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUEJWCCCIIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.